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Compound of Interest

Compound Name: Europium iodide

Cat. No.: B1346945

An In-depth Technical Guide to the Electronic Band Structure Calculation of Europium lodide
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental
methodologies for determining the electronic band structure of europium iodide (Eulz). It is
intended for researchers and professionals seeking a detailed understanding of the material's
electronic properties, which are crucial for applications in areas such as scintillators, magnetic
semiconductors, and potentially as imaging agents.

Introduction to Europium lodide

Europium (11) iodide (Eulz) is an inorganic compound that has garnered interest due to the
unique properties conferred by the divalent europium ion (Eu?*). The electronic configuration of
Euzt is [Xe]4f’, resulting in a half-filled 4f shell. This leads to a large magnetic moment and
distinct electronic and optical properties. Understanding the electronic band structure of Eulz is
fundamental to harnessing these properties for technological applications.

Crystal Structure of Europium lodide

Europium iodide is known to exist in at least two polymorphs, a monoclinic and an
orthorhombic phase. The ground state structure is believed to be the orthorhombic phase.
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e Orthorhombic Phase: This low-temperature phase crystallizes in the Pnma space group.[1]
[2] Total-energy density-functional calculations using the generalized gradient approximation
(GGA) suggest this to be the ground-state structure.[1]

e Monoclinic Phase: The Materials Project database lists a monoclinic phase with the space
group P2i1/c.[3][4]

A summary of the crystallographic data for these phases is presented in Table 1.

Table 1: Crystallographic Data for Europium lodide Polymorphs

Property Orthorhombic (Pnma)[2] Monoclinic (P21/c)[3]
Space Group Pnma (No. 62) P2i/c (No. 14)

Lattice Parameters a=12.328(2) A a=771A

b =4.920(1) A b=825A

c=8.384(1) A c=7.95A

a=90° o =90°

B =90° B = 98.70°

y = 90° y =90°

Volume 508.5 A3 500.28 As

Crystal System Orthorhombic Monoclinic

Experimental Protocols
Synthesis of Single-Crystal Europium lodide
(Orthorhombic Phase)

High-quality single crystals are essential for accurate experimental determination of electronic
properties. The following protocol is based on the synthesis of the low-temperature
orthorhombic phase of Eulz.[1][2]

Workflow for Synthesis and Characterization of Eul2
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lattice parameter determination

Input: Crystal Structure Choice of DFT Method: Selection of Hubbard U parameter

(e.g., Orthorhombic Pnma) DFT+U (GGA+U or LDA+U) (e.g., 5-8 eV for Eu 4f) IGHlRTTeIn @i Sfeni-lia: Cau g (1)

| Self-Consistent Field (SCF) |
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Output: Electronic Band Structure Output: Projected Density of States (PDOS)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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